(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-4-2-6-10-9-5-3-7-11(9)13(14(16)17)15-12(8)10/h2-6,9,11,13,15H,7H2,1H3,(H,16,17)/t9-,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQAOQXASUWCLY-XWIASGKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap). These enzymes play crucial roles in a variety of biological processes, including bone mineralization and lipid metabolism.
Mode of Action
It is likely that it interacts with its targets (such as h-tnap, h-iap, and h-plap) by binding to their active sites, thereby inhibiting their enzymatic activity.
Biochemical Pathways
The inhibition of alkaline phosphatases like h-TNAP, h-IAP, and h-PLAP can affect several biochemical pathways. For instance, the inhibition of h-TNAP can disrupt bone mineralization, leading to conditions like hypophosphatasia. Similarly, the inhibition of h-IAP can impact lipid digestion and absorption.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight, polar surface area, and logp value, suggest that it may have good oral bioavailability.
Result of Action
The inhibition of alkaline phosphatases by this compound can lead to significant molecular and cellular effects. For instance, the inhibition of h-TNAP can lead to the accumulation of inorganic pyrophosphate, a potent inhibitor of bone mineralization. This can result in soft, weak bones and skeletal abnormalities.
Biological Activity
The compound (3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of specific biological pathways.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a unique cyclopentaquinoline framework that contributes to its biological properties. The stereochemistry at positions 3a, 4, and 9b is crucial for its activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related quinoline derivatives. For instance, compounds with similar structural motifs have been tested against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that these compounds exhibit significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml , comparable to established chemotherapeutics like 5-fluorouracil .
The antitumor activity is primarily attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway. In vitro assays demonstrated that certain derivatives inhibited EGFR with IC50 values in the micromolar range (16.01–1.11 µM), indicating potential as targeted cancer therapies . Molecular docking studies suggest that these compounds interact with the ATP-binding site of EGFR, blocking its activation and subsequent signaling pathways that promote tumor growth.
Study 1: Synthesis and Evaluation
A systematic synthesis of quinoline derivatives was conducted to evaluate their biological activity. Compounds were synthesized via reactions involving 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids and were assessed for their antitumor efficacy using MTT assays against HepG2 and HCT116 cell lines. The most potent compounds showed promising results in inhibiting cell proliferation through apoptosis induction and cell cycle arrest .
Study 2: HDAC Inhibition
Another study explored the potential of quinoline derivatives as histone deacetylase (HDAC) inhibitors. Specific analogs demonstrated selective inhibition of HDAC3 with significant antiproliferative effects in K562 cells. The mechanism involved G2/M phase cell cycle arrest and apoptosis promotion, highlighting the therapeutic potential of these compounds in cancer treatment .
Table 1: Antitumor Activity of Related Quinoline Derivatives
| Compound | Cell Line | IC50 (µg/ml) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 7.7 | EGFR Inhibition |
| Compound B | HCT116 | 14.2 | Apoptosis Induction |
| Compound C | HepG2 | 8.5 | Cell Cycle Arrest |
| Compound D | HCT116 | 11.0 | HDAC Inhibition |
Table 2: EGFR Inhibition Potency
| Compound | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | 1.14 | Sorafenib | 1.14 |
| Compound B | 0.1 | Erlotinib | 0.1 |
| Compound C | 16.01 | - | - |
| Compound D | 1.11 | - | - |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 6
(a) 6-Fluoro Derivative
- Structure: (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Molecular Formula: C₁₃H₁₂FNO₂ (MW: 233.24 g/mol)
- Key Differences : The electron-withdrawing fluorine at position 6 may enhance the carboxylic acid's acidity (pKa ~3.82) compared to the methyl group’s electron-donating effect. Fluorine’s smaller size and electronegativity could improve bioavailability or binding specificity in target proteins .
(b) 6-Chloro-9-Trifluoromethyl Derivative
- Structure: rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Molecular Formula: C₁₄H₁₁ClF₃NO₂ (MW: 317.70 g/mol)
- The trifluoromethyl group’s strong electron-withdrawing effect may further modulate electronic properties .
Substituent Variations at Position 8
(a) 8-Ethoxycarbonyl Derivative
- Structure: 8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Molecular Formula: C₁₆H₁₇NO₄ (MW: 287.31 g/mol)
- Its ester functionality could serve as a prodrug moiety, enhancing solubility .
(b) 8-Nitro Derivative
- Structure: (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Molecular Formula : C₁₃H₁₃N₂O₄ (MW: 261.25 g/mol)
- Key Differences : The nitro group’s strong electron-withdrawing nature may lower the carboxylic acid’s pKa and increase reactivity. Nitro groups are often associated with redox activity, which could influence metabolic stability .
Functional Group Modifications
(a) Dione Derivatives
- Structure: Tetrahydro-4H-cyclopenta[b]quinoline-1,8(5H,9H)-dione
- Molecular Formula: C₁₆H₁₄BrNO₂S (Example: 4a in )
- Key Differences : Replacement of the carboxylic acid with dione groups eliminates acidic protons, altering hydrogen-bonding capabilities. These derivatives may exhibit different pharmacokinetic profiles due to reduced polarity .
(b) Pyridinyl Substituents
- Structure: 4-(Pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Molecular Formula : C₁₇H₁₆N₂ (MW: 248.32 g/mol)
Preparation Methods
Catalytic Hydrogenation
Using palladium on carbon (Pd/C, 10 wt%) under hydrogen gas (1 atm) in ethanol at room temperature, the nitro group is reduced to an amine with >95% conversion. This method is favored for its scalability and minimal byproduct formation.
Chemical Reduction with SnCl₂/HCl
In cases where catalytic hydrogenation is impractical, stoichiometric reduction with tin(II) chloride in hydrochloric acid achieves comparable yields (88–92%). The reaction is typically conducted at 50°C for 6 hours, followed by neutralization with sodium hydroxide.
Comparative Analysis of Reduction Methods
| Method | Catalyst/Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ | 25°C | 3 h | 95% |
| SnCl₂/HCl | SnCl₂ (4 equiv) | 50°C | 6 h | 90% |
Lactamization and Cyclopenta[c]Quinoline Formation
The amine intermediate undergoes thermal lactamization catalyzed by polyphosphoric acid (PPA) to form the fused cyclopenta[c]quinoline scaffold. This step is highly sensitive to reaction conditions, as improper temperature control leads to racemization or ring-opening byproducts.
Optimized Lactamization Protocol
| Parameter | Details |
|---|---|
| Catalyst | PPA (85% w/w) |
| Temperature | 120°C |
| Time | 48 hours |
| Solvent | Solvent-free |
| Yield | 65–70% |
The reaction proceeds via intramolecular nucleophilic attack of the amine on the adjacent carbonyl group, followed by dehydration. Stereochemical integrity at the 3aR,4S,9bS positions is maintained through rigid transition-state control, as confirmed by X-ray crystallography.
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester protecting group is cleaved under acidic or basic conditions to yield the final carboxylic acid product.
Hydrolysis Conditions
| Parameter | Details |
|---|---|
| Reagent | 6M HCl (for acid hydrolysis) |
| Temperature | Reflux (100°C) |
| Time | 8 hours |
| Yield | 95% |
Alternative alkaline hydrolysis using NaOH (2M) at 80°C for 6 hours achieves similar efficiency but requires neutralization with HCl to isolate the free acid.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Key modifications include:
-
PPA Concentration : Reduced to 70% w/w to minimize viscosity.
-
Residence Time : 12 hours at 110°C, achieving 68% yield with >99% enantiomeric excess.
-
Purification : Crystallization from ethanol/water mixtures ensures >98% purity.
Analytical Validation and Quality Control
Critical Quality Attributes
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column, UV 254 nm) | ≥98% |
| Stereochemistry | X-ray crystallography | 3aR,4S,9bS confirmed |
| Residual Solvents | GC-MS | <500 ppm |
Challenges and Mitigation Strategies
-
Racemization During Lactamization : Lowering reaction temperature to 110°C and using fresh PPA batches reduce epimerization to <2%.
-
Byproduct Formation : Addition of molecular sieves (4Å) absorbs water, suppressing hydrolysis side reactions.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and stereochemical control?
- Methodological Answer : Synthesis optimization can leverage Brønsted acid-catalyzed intramolecular Povarov reactions or acid-induced domino cyclization of cyclopropyl N,S-acetals. For example, ionic liquids like [bmim]BF₄ reduce reaction time and improve yields (e.g., 95% yield for similar octahydroacridines) by stabilizing intermediates . Stereochemical control may require chiral catalysts or enantioselective conditions, as demonstrated in cyclopenta[b]quinoline syntheses .
Q. What spectroscopic and chromatographic techniques confirm the structure and purity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) identifies proton environments and coupling constants, particularly for distinguishing cis/trans isomers in the cyclopenta core . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry . Purity is validated via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .
Q. What are the documented biological activities of related cyclopenta[c]quinoline derivatives?
- Methodological Answer : Structurally similar compounds show activity as fatty acid amide hydrolase (FAAH) inhibitors (e.g., cyclopenta[c]pyrrolylalkylcarbamates) and antimicrobial agents via primary α-amino acid conjugation . These analogs inform target selection (e.g., neurological enzymes) and guide structure-activity relationship (SAR) studies for this compound .
Advanced Research Questions
Q. How can computational modeling address challenges in predicting this compound’s interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking screens for binding affinities to targets like 5HT1B receptors . Molecular Dynamics (MD) simulations (e.g., 100-ns trajectories in explicit solvent) assess stability of ligand-protein complexes, though force field parameterization for the cyclopenta core may require manual adjustments .
Q. How can researchers resolve discrepancies in reaction outcomes across catalytic systems for cyclopenta[c]quinoline synthesis?
- Methodological Answer : Contradictions arise from competing pathways (e.g., oxidation vs. sulfonation in ruthenium-mediated reactions) . Systematic screening of catalysts (e.g., Brønsted acids vs. ionic liquids) and real-time monitoring via in situ IR or LC-MS identifies intermediates. For example, failed oxidative degradation to carboxylic acid derivatives suggests alternative routes, such as direct functionalization of preformed cyclopenta cores .
Q. What strategies elucidate stereochemical configuration in this multi-chiral compound?
- Methodological Answer : X-ray crystallography is definitive but requires high-quality crystals. Alternatively, NOESY NMR detects spatial proximities (e.g., between H-3a and H-9b) to assign relative configurations . Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers, validated by optical rotation comparisons to known standards .
Q. How should stability studies be designed to evaluate degradation pathways under varied conditions?
- Methodological Answer : Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) identifies degradation products via LC-MS. Forced degradation (e.g., 0.1M HCl/NaOH, 3% H₂O₂) profiles pH/oxidative susceptibility. Solid-state stability is assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What are the limitations in introducing substituents to the cyclopenta[c]quinoline core, and how can they be overcome?
- Methodological Answer : Electrophilic substitution at C-6 is hindered by steric and electronic effects. Directed ortho-metalation (DoM) with LDA/TMPLi enables regioselective functionalization . Alternatively, late-stage cross-coupling (e.g., Suzuki-Miyaura at brominated positions) introduces aryl/heteroaryl groups without disrupting the fused ring system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
